

Application Notes: Utilizing Efrapeptin F for the Study of Oxidative Phosphorylation

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Compound of Interest

Compound Name: Efrapeptin F

Cat. No.: B144461

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Audience: Researchers, scientists, and drug development professionals.

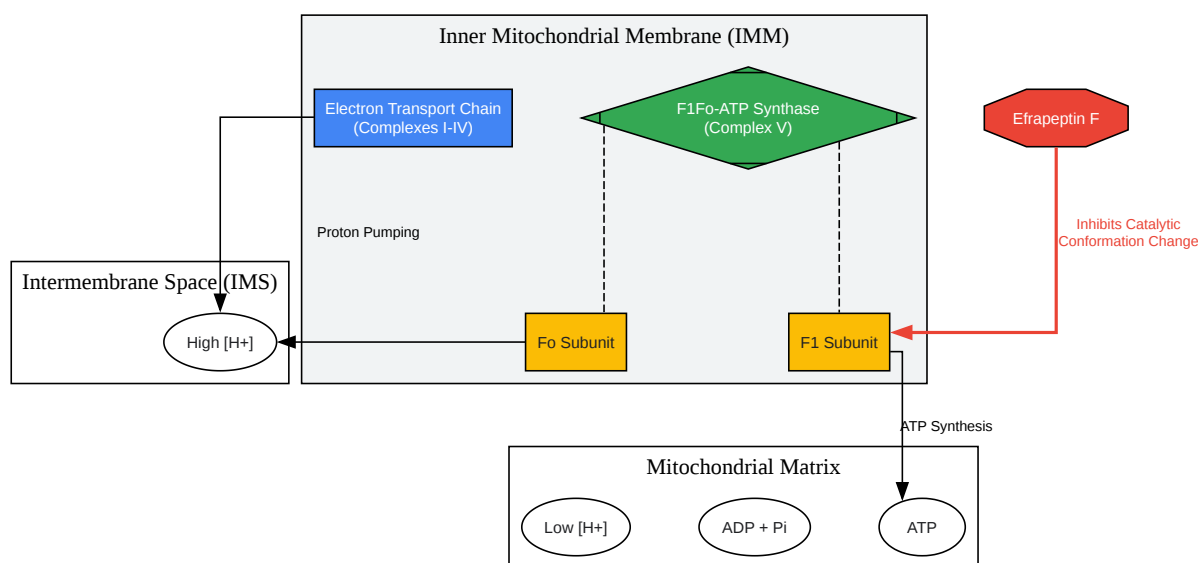
Introduction

Efrapeptin F is a member of a family of modified linear peptide antibiotics produced by fungi of the genus *Tolypocladium*.^[1] It is a highly potent and specific inhibitor of the mitochondrial F1Fo-ATP synthase (also known as Complex V), the enzyme responsible for the synthesis of ATP through oxidative phosphorylation (OXPHOS).^{[2][3]} By binding directly to the catalytic F1 domain of the enzyme, **Efrapeptin F** effectively decouples the proton motive force from ATP production.^{[2][4]} This specificity makes it an invaluable tool for dissecting the components of mitochondrial respiration, quantifying ATP-linked oxygen consumption, and investigating the mechanisms of cellular bioenergetics. These application notes provide a comprehensive overview of **Efrapeptin F**'s mechanism, its utility in research, and detailed protocols for its use in key experimental assays.

Mechanism of Action

Oxidative phosphorylation is the metabolic pathway where cells use a series of redox reactions to harness energy from nutrients to produce ATP.^[5] The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, generating an electrochemical gradient known as the proton motive force (PMF). The F1Fo-ATP synthase utilizes the energy stored in this gradient, allowing protons to flow back into the mitochondrial matrix to drive the phosphorylation of ADP to ATP.

Efrapeptin F exerts its inhibitory effect by binding to a unique site within the central cavity of the F1 domain of the ATP synthase.[2][3] This binding site involves hydrophobic contacts with the α , β , and γ subunits of the enzyme.[2][4][6] The binding of **Efrapeptin F** physically obstructs the necessary rotational movement and conformational changes within the enzyme's catalytic subunits.[2][3] Specifically, it appears to lock the β E subunit in an "empty" conformation, preventing it from transitioning to a nucleotide-binding state, which is a critical step in the enzyme's cyclic catalytic mechanism.[2][3][4] This action effectively inhibits both ATP synthesis driven by the proton gradient and the reverse reaction, ATP hydrolysis.[1]



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Caption: Mechanism of **Efrapeptin F** inhibition on F1Fo-ATP synthase.

Quantitative Data for Efrapeptin F

The following table summarizes key quantitative parameters for **Efrapeptin F**, providing researchers with essential data for experimental design.

Parameter	Value	Organism/System	Notes
Dissociation Constant (Kd)	$\sim 1.0 \times 10^{-8}$ M	Bovine Heart Mitochondria	Represents the binding affinity of Efrapeptin F to the F1Fo-ATP synthase complex.[7]
IC50 (ATP Hydrolysis)	0.56 mol / mol of enzyme	Submitochondrial Particles	50% inhibition of ATP hydrolysis activity was achieved at this molar ratio of inhibitor to enzyme.[7]
Inhibition Type	Competitive	Submitochondrial Particles	Competitive with respect to both ADP and phosphate during ATP synthesis.[7]
Typical Working Concentration	1 - 5 μ g/mL	Cell Culture	Effective concentration can vary by cell type and density. Titration is recommended.
Typical Working Concentration	0.1 - 1 μ M	Isolated Mitochondria	Lower concentrations are typically sufficient for purified mitochondrial preparations.

Experimental Protocols

Efrapeptin F is a critical tool for several key bioenergetic assays. Below are detailed protocols for its application.

This protocol uses microplate-based respirometry (e.g., Agilent Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and determine the proportion of respiration dedicated to ATP synthesis. **Efrapeptin F** is used as a highly specific inhibitor of ATP synthase, functionally equivalent to the more commonly used oligomycin.

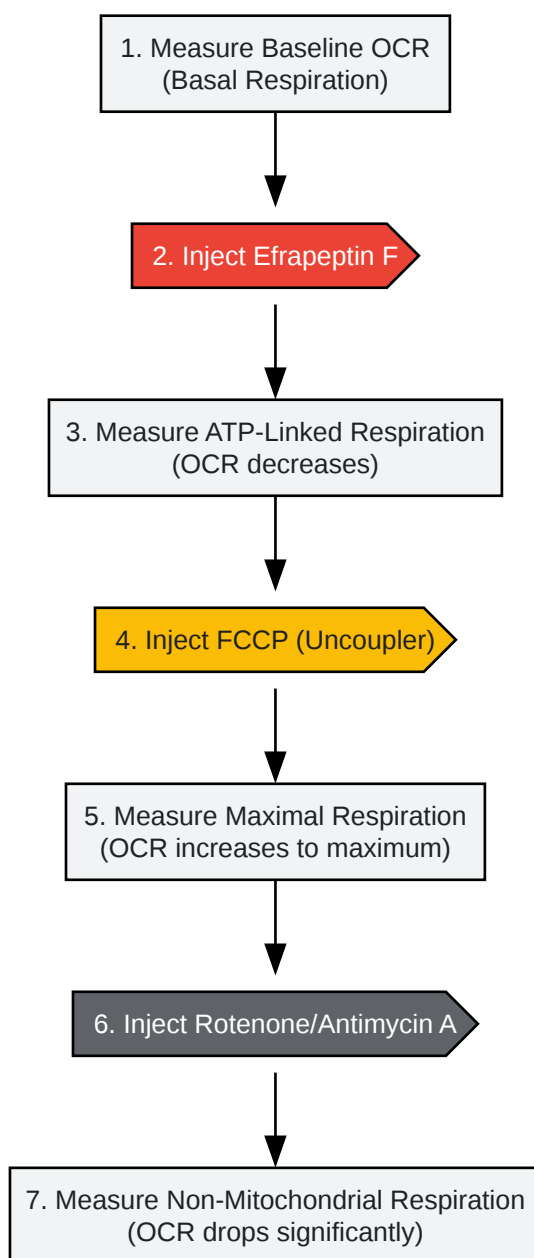
A. Materials

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Culture medium for Seahorse assay (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- **Efrapeptin F** (stock solution in DMSO or ethanol)
- FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (stock solution in DMSO)
- Rotenone/Antimycin A mixture (stock solution in DMSO)

B. Method

- Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
- Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
- Compound Plate Preparation: Prepare a utility plate with the compounds for injection.
 - Port A: **Efrapeptin F** (to a final concentration of 1-5 µg/mL).
 - Port B: FCCP (to a final concentration determined by a prior titration, typically 0.5-2.0 µM).
 - Port C: Rotenone/Antimycin A mixture (to a final concentration of 0.5 µM each).
- Assay Execution:

- Replace the cell culture growth medium with pre-warmed Seahorse assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
- Load the hydrated sensor cartridge with the compound plate and initiate the Seahorse XF assay.
- The instrument will perform baseline measurements followed by sequential injections of the prepared compounds.
- Data Analysis:
 - Basal Respiration: The initial OCR measurement before any injections.
 - ATP-Linked Respiration: The decrease in OCR after the injection of **Efrapeptin F** (Basal Respiration - **Efrapeptin F**-inhibited OCR).
 - Proton Leak: The remaining OCR after **Efrapeptin F** injection.[8]
 - Maximal Respiration: The peak OCR measurement after FCCP injection.
 - Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.



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Caption: Experimental workflow for measuring OCR using **Efrapeptin F**.

Inhibition of ATP synthase by **Efrapeptin F** prevents the utilization of the proton gradient for ATP synthesis, which can lead to a hyperpolarization (increase) of the mitochondrial membrane potential ($\Delta\Psi_m$). This protocol describes how to measure this change using a potentiometric fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) and flow cytometry.

A. Materials

- Cells in suspension or trypsinized adherent cells
- TMRE (stock solution in DMSO, e.g., 10 μ M)
- **Efrapeptin F** (stock solution in DMSO)
- FCCP (stock solution in DMSO, used as a depolarization control)
- FACS buffer (e.g., PBS with 1% FBS)
- Flow cytometer

B. Method

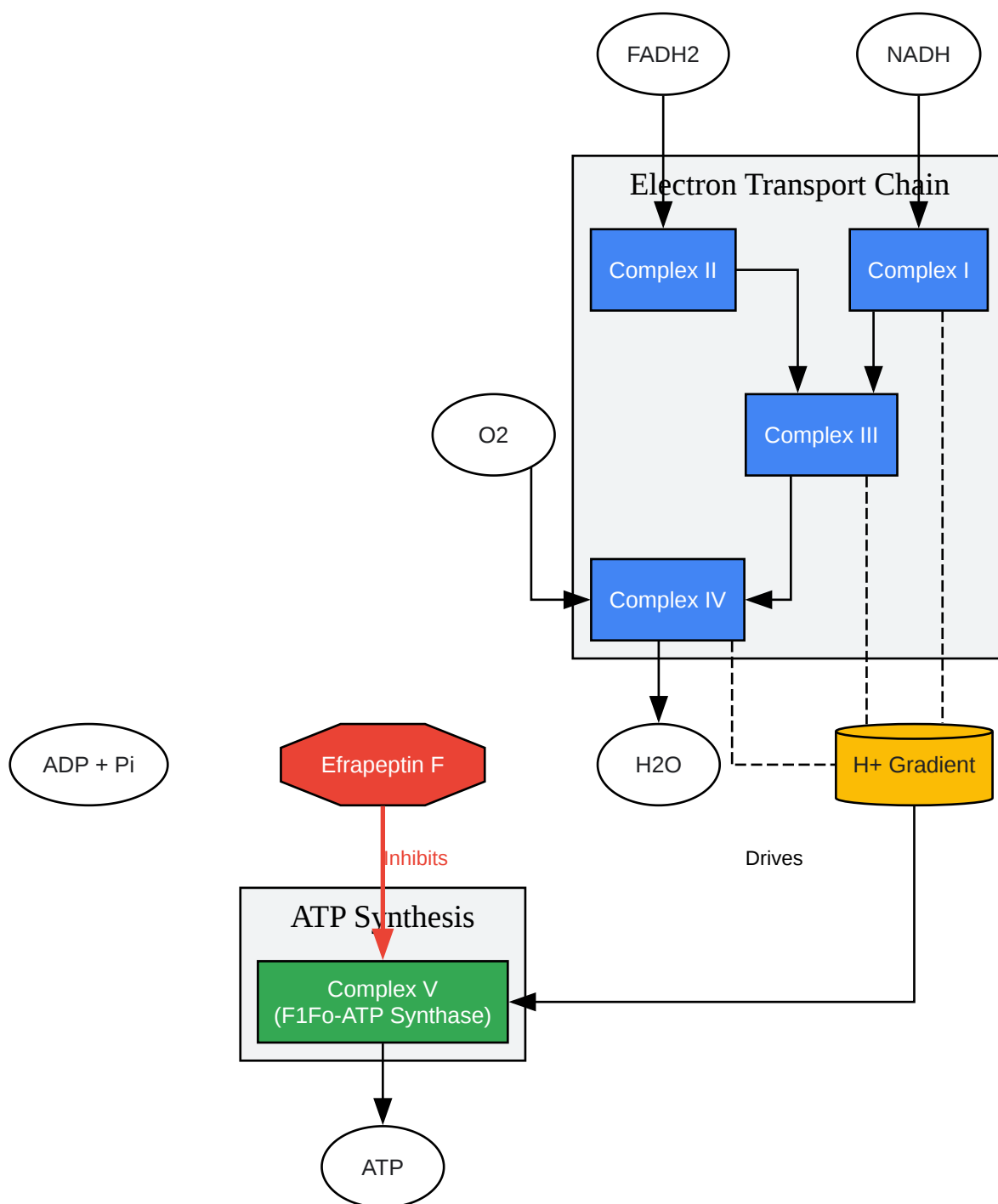
- Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1×10^6 cells/mL in pre-warmed culture medium.
- Staining: Add TMRE to the cell suspension to a final concentration of 20-100 nM (the optimal concentration should be titrated for the specific cell line). Incubate for 20-30 minutes at 37°C, protected from light.
- Treatment: Aliquot the stained cells into separate tubes for different treatments:
 - Untreated Control: Add vehicle (DMSO) only.
 - **Efrapeptin F** Treatment: Add **Efrapeptin F** to a final concentration of 1-5 μ g/mL.
 - Depolarization Control: Add FCCP to a final concentration of 5-10 μ M.
- Incubation: Incubate the cells with the treatments for 15-30 minutes at 37°C.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm).
 - Collect data for at least 10,000 events per sample.
- Data Analysis:

- Gate on the live cell population based on forward and side scatter.
- Compare the geometric mean fluorescence intensity (MFI) of the TMRE signal between the different treatment groups.
- An increase in MFI in the **Efrapeptin F**-treated sample compared to the untreated control indicates mitochondrial hyperpolarization.
- The FCCP-treated sample should show a significant decrease in MFI, confirming that the signal is dependent on $\Delta\Psi_m$.[\[9\]](#)

Applications in Drug Discovery and Development

The study of cellular metabolism and mitochondrial function is a critical aspect of modern drug discovery.[\[10\]](#)[\[11\]](#) **Efrapeptin F** serves multiple roles in this field:

- Target Validation: It can be used to mimic the effect of inhibiting ATP synthase, helping to validate this enzyme as a potential therapeutic target.
- Screening Assays: **Efrapeptin F** can be employed as a positive control in high-throughput screening campaigns designed to identify new small-molecule inhibitors of F1Fo-ATP synthase.[\[12\]](#)
- Toxicity and Safety Profiling: By specifically inhibiting oxidative phosphorylation, **Efrapeptin F** can be used in toxicology studies to understand the cellular consequences of mitochondrial dysfunction induced by drug candidates.



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Caption: Overview of Oxidative Phosphorylation showing the site of **Efraeptin F** action.

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